An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-4-(trifluoromethoxy)benzoic acid is a synthetic organic compound of increasing interest in medicinal chemistry and drug discovery. Its unique structural features—a benzoic acid core functionalized with a nitro group and a trifluoromethoxy group—confer specific physicochemical properties that are critical for its behavior in biological systems. The electron-withdrawing nature of both the nitro and trifluoromethoxy substituents significantly influences the acidity, lipophilicity, and metabolic stability of the molecule. Understanding these properties is paramount for optimizing its potential as a lead compound in drug development, influencing everything from formulation and delivery to pharmacokinetics and pharmacodynamics. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Nitro-4-(trifluoromethoxy)benzoic acid, along with detailed experimental protocols for their determination.
Core Physicochemical Properties
A summary of the key physicochemical properties of 3-Nitro-4-(trifluoromethoxy)benzoic acid is presented below. It is important to note that while some experimental data for closely related analogs are available, specific experimental values for the target compound may be limited. In such cases, predicted values and data from analogous structures are provided for estimation purposes, underscoring the necessity of experimental verification.
| Property | Value/Information | Source |
| Molecular Formula | C₈H₄F₃NO₅ | [1] |
| Molecular Weight | 251.12 g/mol | [1] |
| Melting Point | Data not available. For the related compound 3-nitro-4-(trifluoromethyl)benzoic acid, the melting point is 169 °C. For 4-fluoro-3-nitrobenzoic acid, the melting point is 123-126 °C. | [2] |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents such as methanol, ethanol, and acetone. The related 4-fluoro-3-nitrobenzoic acid is soluble in 95% ethanol at 50 mg/mL. | [3] |
| pKa | Data not available. The predicted pKa for the related 3-nitro-4-(trifluoromethyl)benzoic acid is 3.03. The experimental pKa of 3-nitrobenzoic acid is 3.47. The strong electron-withdrawing groups suggest a pKa in the acidic range. | [2][4] |
| LogP | Predicted XlogP = 3.0 | [1] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of 3-Nitro-4-(trifluoromethoxy)benzoic acid. Below is a summary of expected and available spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy[6]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. Due to the substitution pattern, three distinct aromatic proton signals are anticipated, likely appearing as doublets or doublet of doublets in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will exhibit a broad singlet, the chemical shift of which is dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carboxyl carbon will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm. The carbon of the trifluoromethoxy group will be observed as a quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy[7][8]
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-O stretch (Nitro Group): Two characteristic bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
-
C-O stretch (Aryl Ether): A strong absorption in the 1200-1250 cm⁻¹ region.
-
C-F stretch (Trifluoromethoxy Group): Strong absorptions in the 1000-1100 cm⁻¹ region.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
A computed vapor phase IR spectrum is available and can be used as a reference.[5]
Mass Spectrometry (MS)[9]
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak ([M]⁺): For 3-Nitro-4-(trifluoromethoxy)benzoic acid, the molecular ion peak is expected at an m/z of approximately 251.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH, m/z 17) and the carboxyl group (-COOH, m/z 45). The nitro group can also be lost as NO₂ (m/z 46).
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.
Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining aqueous solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Methodology:
-
Preparation: Add an excess amount of 3-Nitro-4-(trifluoromethoxy)benzoic acid to a vial containing a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Centrifuge or filter the solution to separate the saturated supernatant from the excess solid.
-
Quantification: Carefully withdraw a known aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a robust method for determining the ionization constant of an acidic or basic compound.
Caption: Workflow for pKa determination via potentiometric titration.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of 3-Nitro-4-(trifluoromethoxy)benzoic acid in a suitable solvent. Due to its expected low aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
-
Titration Setup: Calibrate a pH meter using standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.
LogP Determination (HPLC Method)
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. A common and efficient method for its determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for LogP determination using the HPLC method.
Methodology:
-
Calibration Curve: Prepare a set of standard compounds with a range of known LogP values. Analyze each standard by RP-HPLC using an isocratic mobile phase (e.g., a mixture of methanol and water). Measure the retention time (t_R) for each standard and the column dead time (t_0). Calculate the capacity factor (k') for each standard using the formula k' = (t_R - t_0) / t_0. Plot the known LogP values against the logarithm of the capacity factor (log k') to generate a calibration curve.
-
Sample Analysis: Dissolve 3-Nitro-4-(trifluoromethoxy)benzoic acid in the mobile phase and analyze it using the same HPLC conditions.
-
LogP Determination: Measure the retention time of the sample, calculate its log k', and determine its LogP value by interpolation from the calibration curve.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
References
-
SpectraBase. 3-Nitro-4-(trifluoromethoxy)benzoic acid - Optional[Vapor Phase IR] - Spectrum. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
PrepChem.com. Synthesis of 3-nitro-4-fluoro-benzoic acid. [Link]
-
Chongqing Chemdad Co., Ltd. 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID. [Link]
-
PubChem. 3-Nitrobenzoic acid. [Link]
-
NIST. Benzoic acid, 3-nitro-. [Link]
-
PubMed Central. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. [Link]
-
Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 4-nitrophenyl ester. [Link]
-
PubMed Central. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Chegg.com. Solved What IR peaks are present in 3-nitrobenzoic acid? O | Chegg.com. [Link]
-
MDPI. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]
-
PubMed. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
Wikipedia. 3-Nitrobenzoic acid. [Link]
-
ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
-
NIST. 4-(Trifluoromethoxy)benzoic acid. [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
-
PubChemLite. 3-nitro-4-(trifluoromethoxy)benzoic acid (C8H4F3NO5). [Link]
-
J. Phys. Org. Chem. Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]
-
SpectraBase. 3-Nitro-benzoic acid - Optional[1H NMR] - Chemical Shifts. [Link]
-
ResearchGate. (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. [Link]
-
ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b). [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. [Link]
Sources
- 1. PubChemLite - 3-nitro-4-(trifluoromethoxy)benzoic acid (C8H4F3NO5) [pubchemlite.lcsb.uni.lu]
- 2. 3-NITRO-4-(TRIFLUOROMETHYL)BENZOIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. spectrabase.com [spectrabase.com]
